REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:17](=[O:19])[CH3:18])[C:5]2[N:9]=[CH:8][N:7](C3CCCCO3)[C:6]=2[CH:16]=1.CC1C=CC(S(O)(=O)=O)=CC=1>O.CO>[F:1][C:2]1[CH:3]=[C:4]([C:17](=[O:19])[CH3:18])[C:5]2[N:9]=[CH:8][NH:7][C:6]=2[CH:16]=1
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Name
|
1-(6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-4-yl)ethanone
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C2=C(N(C=N2)C2OCCCC2)C1)C(C)=O
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Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
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CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with EtOAc (50 mL) and water (50 mL)
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Type
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EXTRACTION
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Details
|
The aqueous phase was extracted with EtOAc (50 mL×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C2=C(NC=N2)C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 678 mg | |
YIELD: PERCENTYIELD | 99.8% | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |